molecular formula C9H12O3 B2601940 Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate CAS No. 1535963-64-4

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B2601940
CAS No.: 1535963-64-4
M. Wt: 168.192
InChI Key: BOQQNXWUEPXJST-UHFFFAOYSA-N
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Description

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate (CAS: 1535963-64-4) is a bicyclic organic compound with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It belongs to the class of bicyclo[4.1.0]heptane derivatives, characterized by a seven-membered ring system fused with a three-membered cyclopropane ring. The compound features a ketone group at the 4-position and a methyl ester at the 1-position, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-3-2-7(10)4-6(9)5-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQQNXWUEPXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(=O)CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of a bicyclic ketone with a methyl ester. One common method includes the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate serves as a crucial building block in organic synthesis, allowing for the formation of more complex molecules. Its unique structure facilitates various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : Under specific conditions, it can be reduced to yield alcohols.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions with appropriate reagents.

Biology

Research into the biological activities of this compound has revealed potential interactions with biological molecules:

  • Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, particularly Gram-positive bacteria.
  • Cytotoxic Effects : Investigations have shown that this compound may inhibit cancer cell proliferation, suggesting its potential as a chemotherapeutic agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionModulation of cytochrome P450 enzymes

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) effective against these pathogens.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines such as HeLa and MCF-7 indicated that this compound induced apoptosis at concentrations above 50 µM after 24 hours of exposure, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate and analogous bicyclic compounds:

Table 1: Comparative Analysis of Bicyclic Carboxylates

Compound Name Molecular Formula MW Bicyclo System Substituents Key Properties/Applications Source
This compound C₉H₁₂O₃ 168.19 [4.1.0] 4-oxo, methyl ester Research chemical, synthesis intermediate
Methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate C₁₁H₁₈O₂ 182.26 [2.2.1] 7,7-dimethyl, methyl ester Solvolysis product; high steric hindrance
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₉H₁₃BrO₂ 233.10 [2.2.1] 4-bromo, methyl ester Reactive site for nucleophilic substitutions
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate C₁₅H₁₉NO₄ 277.31 [2.2.1] 4-Cbz-amino, methyl ester Protected amine for peptide synthesis
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate C₈H₁₃NO₂ 155.19 [4.1.0] 7-aza, methyl ester Medicinal chemistry research (proline analogs)

Structural and Functional Insights

Bicyclo System Variations: [4.1.0] vs. [2.2.1]: The bicyclo[4.1.0] system (as in the target compound) has a larger seven-membered ring fused to a cyclopropane, whereas bicyclo[2.2.1] (norbornane derivatives) features a more compact and strained structure. The latter is more common in asymmetric catalysis and natural product synthesis due to its rigidity .

Substituent Effects: Electron-Withdrawing Groups: The 4-oxo group in the target compound increases electrophilicity at the bridgehead, making it reactive toward nucleophiles. In contrast, the 4-bromo substituent in bicyclo[2.2.1] derivatives () facilitates cross-coupling reactions . Amino and Protective Groups: Compounds like methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate () are designed for controlled deprotection in stepwise syntheses, a feature absent in the target compound .

Reactivity and Applications :

  • Solvolysis Behavior : Bicyclo[2.2.1] derivatives (e.g., methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate) undergo solvolysis to yield stable products, whereas the [4.1.0] system’s reactivity remains less explored but is hypothesized to involve ring-opening reactions due to cyclopropane strain .
  • Medicinal Chemistry : Azabicyclo derivatives (e.g., 7-azabicyclo[4.1.0]heptane-1-carboxylate) are prioritized in drug discovery for their conformational rigidity and bioactivity .

Biological Activity

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H12O3 and features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can act as an inhibitor or substrate in various biochemical pathways, influencing enzyme activity and cellular processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For example, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, particularly against breast cancer cells.

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation explored the mechanism behind the antimicrobial action of this compound. The study utilized molecular docking simulations to identify potential binding sites on bacterial enzymes, providing insights into how this compound inhibits bacterial growth.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cycloaddition or functionalization of bicyclic precursors. For example, Diels-Alder reactions with oxazolones and dienes yield constrained bicyclic intermediates, followed by oxidation or carboxylation steps. Optimizing solvent systems (e.g., methanol with triethylamine) and reaction durations (e.g., 4 days for epimerization) can improve stereochemical purity and yields . Monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical for scalability .

Q. How can enantiomers of this compound be resolved for stereochemical studies?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) is a robust method for resolving racemic mixtures. Stationary phases with chiral selectors (e.g., cellulose-based columns) and mobile phases like hexane/ethyl acetate gradients enable separation of enantiomers. For example, a 70/30 endo/exo mixture was resolved using gradient elution (6:4 to 1:1 hexane/ethyl acetate), achieving >66% yield of the major stereoisomer .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. ¹H NMR can distinguish endo/exo conformers via coupling constants (e.g., δ 10.01 ppm for formyl protons in endo derivatives), while HRMS confirms molecular formulas (e.g., [M + Na]⁺ peaks with <1 ppm error) . IR bands (e.g., 1741 cm⁻¹ for ester carbonyls) validate functional groups .

Advanced Research Questions

Q. How can base-induced epimerization be leveraged to access thermodynamically stable stereoisomers?

  • Methodological Answer : Treating exo-formyl derivatives with triethylamine in methanol induces epimerization to endo-isomers. For instance, stirring (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate in methanol with triethylamine for 4 days produces a 70/30 endo/exo ratio, favoring the endo form due to reduced steric strain. Isolation via flash chromatography then yields enantiopure products .

Q. What strategies address regioselectivity challenges in ring-opening reactions of bicyclic epoxides derived from this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, acid-catalyzed ring-opening of 7-oxabicyclo[4.1.0]heptane derivatives favors attack at the less hindered carbon. Computational modeling (e.g., DFT) can predict transition states, while experimental validation via NMR kinetics (e.g., monitoring proton shifts at δ 3.87 ppm for methoxy groups) confirms dominant pathways .

Q. How should researchers reconcile contradictory data in reaction outcomes, such as unexpected endo/exo ratios?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For example, a 70/30 endo/exo ratio observed via ¹H NMR may reflect incomplete equilibration. Repeating reactions under prolonged stirring or elevated temperatures (e.g., 40°C for 24 hours) can shift ratios toward thermodynamic products. Cross-validating with X-ray crystallography or NOE NMR experiments resolves ambiguities .

Q. What role do computational methods play in predicting the reactivity of bicyclic carboxylates in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states and activation barriers for reactions like Diels-Alder cycloadditions. For instance, simulating the electron-withdrawing effects of the ester group on bicyclo[4.1.0]heptane predicts enhanced dienophile reactivity. Experimental validation via Hammett plots or kinetic isotope effects strengthens computational insights .

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